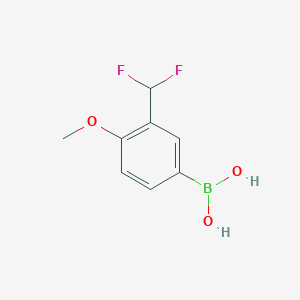

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid

CAS No.: 1704065-70-2

Cat. No.: VC2748487

Molecular Formula: C8H9BF2O3

Molecular Weight: 201.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704065-70-2 |

|---|---|

| Molecular Formula | C8H9BF2O3 |

| Molecular Weight | 201.97 g/mol |

| IUPAC Name | [3-(difluoromethyl)-4-methoxyphenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3 |

| Standard InChI Key | JLKVLYGTGZAWBM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC)C(F)F)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC)C(F)F)(O)O |

Introduction

| Property | Value |

|---|---|

| CAS Number | 1704065-70-2 |

| Molecular Formula | C₈H₉BF₂O₃ |

| Molecular Weight | 201.97 g/mol |

| Structure Type | Arylboronic acid |

| Functional Groups | Difluoromethyl, methoxy, boronic acid |

Structural Features and Physical Properties

The molecular structure of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid consists of a benzene ring substituted with three key functional groups: a difluoromethyl (-CHF₂) group at position 3, a methoxy (-OCH₃) group at position 4, and a boronic acid (-B(OH)₂) group. The presence of these functional groups contributes to the compound's unique reactivity profile and physical properties.

While specific physical data for this exact compound is limited in the literature, its properties can be estimated based on structurally similar compounds:

The difluoromethyl group imparts distinctive electronic properties to the molecule, influencing its reactivity and application potential. The electronegative fluorine atoms create a polarized C-F bond that affects the electronic distribution within the aromatic system .

Reactivity and Chemical Properties

The chemical behavior of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid is governed by the electronic and steric effects of its functional groups.

Boronic Acid Reactivity

The boronic acid group readily participates in:

-

Transmetalation reactions in cross-coupling processes

-

Lewis acid-base interactions

-

Complexation with diols and other nucleophiles

-

Condensation reactions leading to boroxines under dehydrating conditions

Influence of Difluoromethyl Group

The difluoromethyl substituent imparts unique reactivity characteristics:

-

Moderate electron-withdrawing properties that influence the electron density of the aromatic ring

-

Lipophilic character that can enhance membrane permeability in biological applications

-

Potential hydrogen bond donor properties due to the relatively acidic C-H bond of the CHF₂ group

Methoxy Group Effects

The methoxy group contributes:

-

Electron-donating properties that partially counterbalance the electron-withdrawing effect of the difluoromethyl group

-

Potential sites for hydrogen bonding as an acceptor

Applications in Organic Synthesis

(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid serves as a valuable building block in various synthetic transformations, particularly in carbon-carbon bond formation reactions.

Suzuki-Miyaura Cross-Coupling

The most significant application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds. This reaction proceeds through:

-

Oxidative addition of the aryl halide to a palladium(0) catalyst

-

Transmetalation involving the boronic acid

The reaction typically requires:

-

Palladium catalyst (e.g., Pd₂dba₃, Pd(PPh₃)₄)

-

Base (K₂CO₃, Cs₂CO₃)

-

Ligands (e.g., Xantphos, triphenylphosphine)

Other Synthetic Applications

Additional applications include:

-

Formation of trifluoromethylated compounds via further fluorination

-

Synthesis of complex pharmaceutical intermediates

-

Preparation of functionalized materials for electronic applications

Pharmaceutical and Biological Applications

The unique structural features of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid make it valuable in pharmaceutical research and development.

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceutically active compounds, particularly those requiring:

-

Metabolic stability (conferred by the difluoromethyl group)

-

Specific binding interactions (mediated by the methoxy group)

-

Controlled lipophilicity (balanced by the polar boronic acid and lipophilic fluorine substituents)

Comparative Analysis with Related Compounds

Understanding the relationship between (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid and structurally similar compounds provides valuable insights into its chemical behavior and application potential.

Comparison with Positional Isomers

Effect of Substituent Patterns

The positioning of substituents significantly influences:

-

Acidity of the boronic acid group

-

Reactivity in cross-coupling reactions

-

Hydrogen bonding capabilities

For instance, ortho-substituted boronic acids generally show lower acidity compared to meta- and para-substituted analogs due to steric and electronic effects .

| Hazard Category | Potential Concerns |

|---|---|

| Acute Toxicity | May cause irritation to skin, eyes, and respiratory system |

| Flammability | Typically low flammability risk |

| Reactivity | Generally stable under normal conditions |

| Environmental | Limited data on environmental persistence and bioaccumulation |

Future Research Directions

Expanding Synthetic Applications

Future research opportunities include:

-

Development of more efficient and selective synthetic routes

-

Exploration of novel coupling reactions

-

Investigation of stereochemical aspects in reactions involving this compound

Pharmaceutical Development

Promising areas for pharmaceutical applications include:

-

Design of novel fluorinated drug candidates

-

Development of targeted imaging agents

-

Creation of boron-containing therapeutics for neutron capture therapy

Material Science Applications

Potential applications in material science include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume